5-(6-Chloropyridin-3-yl)-5-oxopentanenitrile
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Overview
Description
5-(6-Chloropyridin-3-yl)-5-oxopentanenitrile: is an organic compound that features a chloropyridine ring attached to a pentanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(6-Chloropyridin-3-yl)-5-oxopentanenitrile typically involves the reaction of 6-chloropyridine-3-carbaldehyde with a nitrile-containing reagent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise ratios. The reaction conditions are carefully monitored to maintain consistency and quality. Post-reaction, the compound is purified using techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxo derivatives.
Reduction: Reduction reactions may convert the nitrile group to an amine.
Substitution: The chloropyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Conversion to amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a bioactive compound in pharmaceuticals.
- Studied for its interactions with biological macromolecules.
Medicine:
- Potential applications in drug development, particularly in targeting specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(6-Chloropyridin-3-yl)-5-oxopentanenitrile involves its interaction with specific molecular targets. The chloropyridine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The nitrile group may also play a role in binding to active sites or interacting with other functional groups within biological systems.
Comparison with Similar Compounds
6-Chloropyridine-3-carbaldehyde: Shares the chloropyridine ring but lacks the nitrile group.
5-Oxopentanenitrile: Contains the nitrile group but lacks the chloropyridine ring.
Uniqueness: 5-(6-Chloropyridin-3-yl)-5-oxopentanenitrile is unique due to the combination of the chloropyridine ring and the nitrile group, which imparts specific chemical and biological properties
Properties
IUPAC Name |
5-(6-chloropyridin-3-yl)-5-oxopentanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O/c11-10-5-4-8(7-13-10)9(14)3-1-2-6-12/h4-5,7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWNMICHZVVHYDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)CCCC#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-86-4 |
Source
|
Record name | 6-Chloro-δ-oxo-3-pyridinepentanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890100-86-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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